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Compound of Interest

Compound Name: Z-VDVA-(DL-Asp)-FMK

Cat. No.: B6303562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability, mechanism of

action, and experimental considerations for the caspase-2 inhibitor, Z-VDVAD-FMK. This

information is intended to support research and drug development efforts involving the

modulation of apoptotic pathways.

Core Concepts: Understanding Z-VDVAD-FMK
Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as a specific and irreversible

inhibitor of caspase-2.[1][2][3][4] Its full chemical name is benzyloxycarbonyl-Val-Asp(OMe)-

Val-Ala-Asp(OMe)-fluoromethylketone.[4] The key structural features that contribute to its

function and cell permeability include:

Peptide Sequence (VDVAD): This sequence is recognized by caspase-2, providing

specificity.

N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the hydrophobicity of

the peptide, which is a common strategy to improve cell membrane penetration.[2]

O-methylated Aspartic Acid Residues: The aspartic acid residues in the peptide sequence

are O-methylated. This modification neutralizes the negative charge of the carboxylic acid

side chains, which significantly enhances the compound's stability and ability to cross the cell

membrane.[5][6][7]
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C-terminal Fluoromethylketone (FMK) group: This reactive group forms a covalent bond with

the catalytic cysteine residue in the active site of the caspase, leading to irreversible

inhibition.[2][8]

By irreversibly binding to caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity,

thereby inhibiting downstream events in specific apoptotic signaling pathways.[1][4][9] While it

is a potent inhibitor of caspase-2, it has also been reported to inhibit caspases 3 and 7.[4]

Quantitative Data on Biological Activity
While specific quantitative metrics for the cell permeability of Z-VDVAD-FMK (such as the

apparent permeability coefficient, Papp) are not readily available in the public domain, the

effective concentrations used in various cell-based assays provide an indirect measure of its

ability to reach its intracellular target.

Cell Line Stimulus
Z-VDVAD-FMK
Concentration

Observed Effect

HMEC-1 Thrombin 2 µM

Greatly inhibits Rho-

kinase (ROCK-II)

activity.[1]

Jurkat T-lymphocytes Etoposide Not specified

Attenuates

cytochrome c release

and other apoptotic

manifestations.[4]

Bovine brain

microvessel

endothelial cells

Oxyhemoglobin

(OxyHb)
Not specified

Significantly reduced

cell detachment,

caspase-2 and -3

activities, DNA

ladders, and PARP

cleavage.[4]

Various cell types Lovastatin 100 µM

Significantly reduces

Lovastatin-induced

loss of DNA by

19.1±8.3% and

reduces apoptosis.[1]
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Signaling Pathways Involving Z-VDVAD-FMK
Z-VDVAD-FMK primarily interferes with apoptotic pathways where caspase-2 acts as an

initiator caspase. One such pathway involves the cellular response to DNA damage. In this

context, caspase-2 can be activated upstream of the mitochondria, leading to the release of

cytochrome c and the subsequent activation of executioner caspases like caspase-3.
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Apoptotic pathway inhibited by Z-VDVAD-FMK.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b6303562?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6303562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Assessing Cell
Permeability
While a specific, published protocol for quantifying the cell permeability of Z-VDVAD-FMK is not

available, established methods such as the Caco-2 permeability assay can be readily adapted

for this purpose. This assay is considered a gold standard for predicting in vivo drug

absorption.[10]

Objective: To determine the apparent permeability coefficient (Papp) of Z-VDVAD-FMK across

a Caco-2 cell monolayer.

Materials:

Caco-2 cells

Transwell inserts (e.g., 24-well format)

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-

streptomycin)

Hanks' Balanced Salt Solution (HBSS)

Z-VDVAD-FMK

High permeability control (e.g., caffeine)

Low permeability control (e.g., mannitol)

Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

Cell Seeding and Differentiation:

Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent

monolayer with tight junctions.
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Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance

(TEER).

Permeability Assay (Apical to Basolateral):

Wash the cell monolayer with pre-warmed HBSS.

Equilibrate the cells in HBSS for 30 minutes at 37°C.[11]

Prepare the dosing solution of Z-VDVAD-FMK and control compounds in HBSS.

Remove the equilibration buffer from the apical (donor) and basolateral (receiver)

chambers.

Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

[11]

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

At the end of the incubation, collect samples from both the apical and basolateral

chambers for analysis.

Sample Analysis:

Determine the concentration of Z-VDVAD-FMK in the collected samples using a validated

analytical method such as LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

dQ/dt is the rate of permeation of the compound across the cells.

A is the surface area of the membrane.
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C0 is the initial concentration of the compound in the donor chamber.[11]

Caco-2 Permeability Assay Workflow

1. Seed Caco-2 cells
on Transwell inserts

2. Culture for 21-25 days
to form a monolayer

3. Verify monolayer integrity
(TEER measurement)

4. Prepare dosing solutions
(Z-VDVAD-FMK & controls)

5. Add dosing solution to
apical (donor) chamber

6. Add buffer to basolateral
(receiver) chamber

7. Incubate at 37°C 8. Collect samples from
both chambers

9. Analyze concentration
(e.g., LC-MS/MS) 10. Calculate Papp value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Cell Permeability of
Z-VDVAD-FMK]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6303562#cell-permeability-of-z-vdva-dl-asp-fmk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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